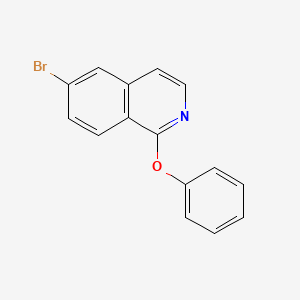

6-Bromo-1-phenoxyisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-phenoxyisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-12-6-7-14-11(10-12)8-9-17-15(14)18-13-4-2-1-3-5-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVOTMPAZHJRFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CC3=C2C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 1 Phenoxyisoquinoline and Its Derivatives

Strategies for Isoquinoline (B145761) Core Construction

The formation of the bicyclic isoquinoline ring system is the foundational step in the synthesis. This can be achieved through various cyclization reactions, each starting from different precursors and offering distinct advantages.

Cyclization Reactions for Isoquinoline Scaffold Formation

The construction of the isoquinoline skeleton has been a subject of extensive research, leading to the development of several powerful named reactions and modern catalytic methods.

Classical Named Reactions:

Bischler-Napieralski Reaction: This method involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. wikipedia.orgnrochemistry.com The reaction is typically carried out in refluxing acidic conditions using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The initial product is a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline. This reaction is most effective when the aromatic ring of the β-arylethylamide is activated by electron-donating groups. nrochemistry.com

Pictet-Spengler Reaction: This reaction forms a tetrahydroisoquinoline through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. name-reaction.comwikipedia.org For the synthesis of isoquinolines (as opposed to tetrahydroisoquinolines), harsher conditions and subsequent oxidation are required. The reaction mechanism proceeds via the formation of an iminium ion, which then undergoes electrophilic attack on the aromatic ring. wikipedia.orgresearchgate.net

Pomeranz-Fritsch Reaction: In this synthesis, an isoquinoline is formed from the acid-catalyzed cyclization of a benzalaminoacetal, which is itself derived from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com The reaction typically requires strong acids like sulfuric acid and elevated temperatures. thermofisher.comchemistry-reaction.com

Modern Catalytic Methods:

More contemporary approaches often utilize transition metal catalysts, offering milder reaction conditions and broader substrate scope.

Palladium- and Copper-Catalyzed Cyclizations: These methods have become powerful tools for isoquinoline synthesis. A common strategy involves the cyclization of o-(1-alkynyl)benzaldimines, which are readily prepared from the corresponding 2-alkynylbenzaldehydes. nih.govresearchgate.net Palladium catalysts can facilitate a cascade reaction involving cyclization and cross-coupling with various electrophiles to build highly substituted isoquinolines. nih.govacs.org Similarly, copper and silver catalysts can also promote the efficient 6-endo-dig cyclization of these precursors. researchgate.net

A comparison of these cyclization strategies is presented in Table 1.

| Reaction Name | Precursors | Key Reagents | Initial Product | Ref. |

| Bischler-Napieralski | β-Arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | wikipedia.org, nrochemistry.com |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid (e.g., HCl, TFA) | Tetrahydroisoquinoline | name-reaction.com, wikipedia.org |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong Acid (e.g., H₂SO₄) | Isoquinoline | wikipedia.org, thermofisher.com |

| Metal-Catalyzed | o-(1-Alkynyl)benzaldimine | Pd, Cu, or Ag catalysts | Substituted Isoquinoline | nih.gov, researchgate.net |

Precursors and Building Blocks in Isoquinoline Synthesis

The choice of starting materials is dictated by the selected cyclization strategy. For the synthesis of 6-Bromo-1-phenoxyisoquinoline, precursors are chosen that either allow for subsequent functionalization or already contain the necessary substituents.

For Bischler-Napieralski and Pictet-Spengler reactions, the key precursors are substituted β-phenethylamines . To ultimately yield a 6-bromo derivative, a starting material like 3-bromophenethylamine would be employed. google.com

For the Pomeranz-Fritsch reaction, a substituted benzaldehyde (e.g., 3-bromobenzaldehyde) and an aminoacetal are the primary building blocks. wikipedia.org

For metal-catalyzed syntheses , common precursors are ortho-alkynylaryl aldehydes or imines. For example, a 2-bromobenzaldehyde can be coupled with an alkyne via a Sonogashira reaction to generate a 2-(alkynyl)benzaldehyde, a versatile intermediate for further cyclization. nih.gov A crucial precursor for building the 6-bromo-isoquinoline core is 3-bromophenylacetonitrile (B52883) , which can be reduced to the corresponding amine. google.com

Introduction of Halogenation at Position 6

Incorporating the bromine atom at the C-6 position of the isoquinoline ring can be accomplished either by direct halogenation of a pre-formed isoquinoline scaffold or by carrying the bromine atom through the synthesis from a pre-halogenated starting material.

Regioselective Bromination Techniques

Direct bromination of the isoquinoline ring is an electrophilic aromatic substitution. The position of substitution is governed by the reaction conditions and the electronic nature of the heterocyclic ring. The isoquinoline nucleus is generally deactivated towards electrophilic attack. However, under strongly acidic conditions, the reaction can be directed to the benzene (B151609) ring portion.

A common reagent for such transformations is N-Bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid (H₂SO₄). orgsyn.orgutm.my The regioselectivity is highly sensitive to reaction parameters such as temperature. For instance, the bromination of isoquinoline itself under carefully controlled low-temperature conditions (-25 °C to -18 °C) has been shown to selectively yield 5-bromoisoquinoline. orgsyn.org Achieving selectivity for the 6-position typically requires the presence of directing groups on the ring that favor substitution at that site. Without such directing groups, direct bromination of an unsubstituted isoquinoline often leads to mixtures of isomers. orgsyn.org

Incorporation of Bromine via Pre-Functionalized Starting Materials

A more controlled and widely used strategy to ensure the correct regiochemistry is to begin the synthesis with a precursor that already contains a bromine atom at the desired position. This approach avoids potential issues with selectivity and harsh conditions associated with direct bromination.

A prominent example is the use of 3-bromophenylacetonitrile . google.com The cyano group can be reduced to an amino group to form 3-bromophenethylamine. This amine is then acylated and subjected to a Bischler-Napieralski or similar cyclization. The bromine atom on the starting phenyl ring directly translates to the 6-position of the resulting isoquinoline core. This multi-step, one-pot synthesis from 3-bromophenylacetonitrile involves reduction, amidation, ring closure, and hydrolysis to yield a 6-bromo-tetrahydroisoquinoline derivative, which can be subsequently aromatized. google.com

Phenoxy Group Installation at Position 1

The final key transformation is the introduction of the phenoxy group at the C-1 position of the 6-bromoisoquinoline (B29742) core. This is typically achieved via a nucleophilic aromatic substitution, where a precursor with a suitable leaving group at the 1-position (e.g., 1-chloro-6-bromoisoquinoline) reacts with phenol (B47542). This C-O bond formation is generally facilitated by a metal catalyst.

Two primary methods are employed for this purpose:

Ullmann Condensation: This is the classical method for forming diaryl ethers, utilizing a copper catalyst. wikipedia.orgorganic-chemistry.org The reaction involves heating an aryl halide (in this case, 1-chloro- or 1-bromo-6-bromoisoquinoline) with a phenol in the presence of a base and a copper salt or copper metal. wikipedia.org While effective, traditional Ullmann conditions often require high temperatures (150-300 °C) and stoichiometric amounts of copper. google.com Modern modifications have led to milder conditions using soluble copper catalysts. wikipedia.org

Buchwald-Hartwig C-O Coupling: A more modern alternative is the palladium-catalyzed cross-coupling reaction. wikipedia.org Originally developed for C-N bond formation, the Buchwald-Hartwig amination has been extended to the synthesis of aryl ethers (C-O coupling). organic-chemistry.org This reaction typically employs a palladium precursor (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand. It often proceeds under milder conditions and with greater functional group tolerance than the Ullmann reaction. rug.nluwindsor.ca

The general scheme for this step involves reacting a 1-halo-6-bromoisoquinoline with phenol in the presence of a catalyst system, as detailed in Table 2.

| Reaction Name | Substrates | Catalyst System | General Conditions | Ref. |

| Ullmann Condensation | 1-Halo-6-bromoisoquinoline, Phenol | Copper salt (e.g., CuI), Base (e.g., K₂CO₃) | High temperature (150-220 °C), Polar solvent | wikipedia.org, google.com |

| Buchwald-Hartwig C-O Coupling | 1-Halo-6-bromoisoquinoline, Phenol | Palladium source (e.g., Pd(OAc)₂), Phosphine ligand, Base | Moderate temperature (80-110 °C), Anhydrous solvent | organic-chemistry.org, uwindsor.ca |

Advanced Synthetic Transformations

Oxidative and Reductive Manipulations of the Isoquinoline System

The inherent reactivity of the isoquinoline core allows for a range of oxidative and reductive transformations, enabling access to a variety of structurally diverse molecules.

Oxidative Transformations

A primary oxidative manipulation of the isoquinoline system involves the formation of N-oxides. For instance, the parent 6-bromoisoquinoline can be converted to 6-bromoisoquinoline N-oxide. A common method for this transformation is the use of a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), in a suitable solvent like dichloromethane. google.com This N-oxide is a versatile intermediate, amenable to further functionalization.

Another oxidative process is the introduction of a hydroxyl group. While direct hydroxylation can be challenging, methods involving oxidizing agents like hydrogen peroxide in the presence of a ferrous ion catalyst have been reported for related isoquinoline systems, suggesting a potential pathway for the synthesis of hydroxylated derivatives of this compound.

Reductive Transformations

The reduction of the isoquinoline ring system to its partially or fully saturated counterparts is a well-established strategy to generate three-dimensional molecular frameworks. The most common reduction product is the 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. This can be achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO2) under a hydrogen atmosphere. google.com

Chemical reducing agents are also effective. Sodium borohydride (B1222165) (NaBH4) is a milder reagent capable of reducing the imine bond in the isoquinoline ring, particularly after activation, to yield the tetrahydroisoquinoline. google.com The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction when chiral centers are formed.

The following table summarizes key oxidative and reductive manipulations applicable to the this compound system.

| Transformation | Reagents and Conditions | Product Type |

| N-oxidation | m-CPBA, dichloromethane | N-oxide |

| Reduction | H2, Pd/C or PtO2 | 1,2,3,4-Tetrahydroisoquinoline |

| Reduction | NaBH4, alcohol solvent | 1,2,3,4-Tetrahydroisoquinoline |

Derivatization of the Phenoxy Phenyl Ring

The phenoxy group of this compound offers a secondary site for structural modification through electrophilic aromatic substitution. The reactivity of this phenyl ring is influenced by the ether oxygen, which is an activating, ortho-, para-directing group. byjus.com

Electrophilic Aromatic Substitution Reactions

Common electrophilic aromatic substitution reactions that can be envisaged for the phenoxy ring include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the ortho or para position of the phenoxy ring. savemyexams.com The regioselectivity can be influenced by steric hindrance from the isoquinoline moiety.

Halogenation: The introduction of a halogen, such as bromine or chlorine, can be achieved using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr3 for bromination). byjus.com

Friedel-Crafts Acylation and Alkylation: The Friedel-Crafts reaction allows for the introduction of acyl or alkyl groups. pressbooks.pubdoubtnut.com For example, reacting this compound with an acyl chloride in the presence of a Lewis acid like aluminum chloride would lead to the corresponding ketone.

The following table outlines potential electrophilic substitution reactions on the phenoxy ring.

| Reaction | Typical Reagents | Potential Product |

| Nitration | HNO3, H2SO4 | 4'-, 2'-Nitro-6-bromo-1-phenoxyisoquinoline |

| Bromination | Br2, FeBr3 | 4'-, 2'-Bromo-6-bromo-1-phenoxyisoquinoline |

| Acylation | RCOCl, AlCl3 | 4'-, 2'-Acyl-6-bromo-1-phenoxyisoquinoline |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. rsc.org Several MCRs are applicable to the synthesis of the isoquinoline core itself.

The Bischler-Napieralski reaction is a classic method for constructing the isoquinoline skeleton. wikipedia.org It involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). organic-chemistry.org By choosing a appropriately substituted phenethylamine (B48288) derivative, this reaction can be adapted to produce precursors to this compound.

More advanced MCRs, such as the Ugi and Passerini reactions , can also be employed to generate highly functionalized isoquinoline precursors. The Ugi four-component reaction, for example, can be used to assemble a complex intermediate that can then undergo a subsequent cyclization, such as a Heck reaction, to form the isoquinoline ring system.

While a direct one-pot MCR for this compound is not prominently reported, a plausible strategy would involve the Ugi reaction of a bromo-substituted benzaldehyde, an amine, a carboxylic acid, and an isocyanide, followed by an intramolecular cyclization and subsequent introduction of the phenoxy group.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound, aiming to reduce waste, energy consumption, and the use of hazardous substances.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. nih.gov The Bischler-Napieralski reaction, for instance, can be effectively accelerated under microwave conditions. organic-chemistry.org This technique can be applied to various steps in the synthesis of this compound, from the formation of the isoquinoline core to subsequent derivatization reactions.

Flow Chemistry

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. The synthesis of isoquinoline derivatives has been successfully demonstrated using flow reactors, often in combination with other green technologies like photochemistry. This approach allows for precise control over reaction parameters, leading to improved efficiency and reproducibility.

Alternative Solvents

The use of environmentally benign solvents is a cornerstone of green chemistry. While many traditional organic reactions are carried out in volatile organic compounds, research is ongoing into the use of alternatives such as water, supercritical fluids, and ionic liquids for the synthesis of heterocyclic compounds like isoquinolines.

Reactivity and Transformational Pathways of 6 Bromo 1 Phenoxyisoquinoline

Chemical Reactivity of the Bromine Substituent

The bromine atom at the 6-position of the isoquinoline (B145761) ring is a versatile handle for introducing molecular diversity, primarily through the formation of organometallic intermediates and participation in cross-coupling reactions, rather than direct nucleophilic substitution.

Preparation of Organometallic Reagents from the Bromine

The conversion of aryl bromides into organometallic reagents, such as Grignard or organolithium species, is a fundamental transformation in organic synthesis. libretexts.orglibretexts.org These reagents act as potent carbon nucleophiles, enabling the formation of new carbon-carbon bonds. For 6-Bromo-1-phenoxyisoquinoline, this transformation would involve the reaction with metals like magnesium or lithium.

Reaction Pathways:

Grignard Reagent Formation: Reaction with magnesium metal in an etheral solvent like THF or diethyl ether would theoretically yield the corresponding Grignard reagent, 6-(magnesiobromo)-1-phenoxyisoquinoline.

Organolithium Reagent Formation: Treatment with an alkyllithium reagent (e.g., n-butyllithium) via halogen-metal exchange or with lithium metal could produce the 6-lithio-1-phenoxyisoquinoline derivative.

While these reactions are standard for many aryl bromides, their application to the 6-bromoisoquinoline (B29742) scaffold requires consideration of the potentially interfering isoquinoline nitrogen, which could act as a Lewis base. libretexts.orglibretexts.org Despite this, the formation of such organometallic intermediates represents a plausible, albeit less documented, pathway for functionalization.

Nucleophilic Displacement Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the benzene (B151609) ring of the isoquinoline core is generally challenging. libretexts.org Such reactions typically require activation by strong electron-withdrawing groups in the ortho or para positions to stabilize the intermediate Meisenheimer complex, which are absent in this molecule. libretexts.org

However, the bromine substituent is highly susceptible to displacement via transition-metal-catalyzed cross-coupling reactions. These methods have become the standard for forming new bonds at this position and offer broad substrate scope under relatively mild conditions. chemimpex.comnrochemistry.comorganic-chemistry.org

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a new carbon-carbon bond. nrochemistry.comwikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds.

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne, providing a direct route to arylethynyl structures. organic-chemistry.orglibretexts.orgwikipedia.org

Buchwald-Hartwig Amination: A powerful method for forming carbon-nitrogen bonds, this palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine. acs.orgacs.orgwikipedia.org This reaction has been successfully optimized and performed on a multi-kilogram scale with the related compound 6-bromoisoquinoline-1-carbonitrile, demonstrating its industrial viability. acs.orgacs.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | C-C (Aryl-Aryl) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Amine Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ + Ligand (e.g., BINAP) + Base | C-N (Aryl-Amine) |

Transformations Involving the Phenoxy Ether Linkage

The phenoxy group at the C1 position of the isoquinoline is another key site for reactivity, involving either the cleavage of the C-O bond or substitution on the peripheral phenyl ring.

Cleavage Reactions of the Aryl Ether Bond

The C1 position of the isoquinoline ring is electron-deficient and activated towards nucleophilic attack, a reactivity that is enhanced upon quaternization of the ring nitrogen. iust.ac.irquimicaorganica.orgquimicaorganica.org This makes the 1-phenoxy substituent susceptible to displacement by strong nucleophiles. While specific studies on this compound are limited, the general reactivity pattern of 1-alkoxy and 1-aryloxy isoquinolines suggests that cleavage can occur under vigorous nucleophilic conditions. For instance, reaction with strong bases at high temperatures could lead to the formation of 6-bromo-1(2H)-isoquinolone. iust.ac.ir

Functionalization at Ortho/Para Positions of the Phenoxy Group

The phenoxy group itself is an aromatic ring that can undergo electrophilic aromatic substitution (EAS). The ether oxygen is a strong activating, ortho, para-directing group. wikipedia.orgmasterorganicchemistry.com This directing effect is due to the ability of the oxygen's lone pairs to stabilize the cationic Wheland intermediate through resonance. masterorganicchemistry.comlumenlearning.com Therefore, this compound can be expected to undergo electrophilic substitution primarily at the ortho and para positions of the phenoxy ring.

Potential Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Expected Major Products (on Phenoxy Ring) |

| Halogenation | Br₂, FeBr₃ | 2'-Bromo and 4'-Bromo derivatives |

| Nitration | HNO₃, H₂SO₄ | 2'-Nitro and 4'-Nitro derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2'-Acyl and 4'-Acyl derivatives |

| Sulfonation | Fuming H₂SO₄ | 2'-Sulfonic acid and 4'-Sulfonic acid derivatives |

Reactivity of the Isoquinoline Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom imparts basic and nucleophilic character to the molecule, making it a key site for transformations.

The nitrogen atom makes isoquinoline a weak base, capable of reacting with strong acids to form isoquinolinium salts. quimicaorganica.orggcwgandhinagar.com This protonation can influence the reactivity of the entire ring system.

Furthermore, the nitrogen atom can act as a nucleophile, reacting with electrophiles such as alkyl halides to form quaternary isoquinolinium salts. shahucollegelatur.org.innih.gov This process, known as N-alkylation, places a positive charge on the nitrogen, which significantly enhances the electron-deficiency of the pyridine ring. This activation makes the C1 position even more susceptible to attack by nucleophiles. iust.ac.irnih.gov

Finally, the nitrogen can be oxidized, typically using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. shahucollegelatur.org.in This transformation alters the electronic properties of the ring and can be used to direct subsequent functionalization reactions.

Quaternization Reactions

The nitrogen atom of the isoquinoline ring readily participates in quaternization reactions when treated with alkylating agents. This process involves the alkylation of the nitrogen, leading to the formation of a positively charged isoquinolinium salt. These salts are often more reactive toward nucleophiles than the parent isoquinoline.

Research on analogous 1-phenoxyisoquinoline derivatives demonstrates that N-alkylation, specifically N-methylation, can be achieved effectively. researchgate.net In a typical procedure, the isoquinoline derivative is dissolved in an excess of an alkylating agent, such as iodomethane, and stirred at room temperature. The reaction results in the precipitation of the corresponding N-methylisoquinolinium iodide salt. researchgate.net This transformation significantly alters the electronic properties of the molecule, making the ring system more electron-deficient.

Table 1: Representative Conditions for Quaternization of 1-Phenoxyisoquinoline Analogs

| Reactant | Reagent | Solvent | Conditions | Product Type |

|---|

Data synthesized from studies on similar 1-phenoxyisoquinoline structures researchgate.net.

N-Oxidation Chemistry

The nitrogen atom of this compound can also undergo oxidation to form the corresponding N-oxide. This transformation is typically accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the isoquinoline ring.

Studies on similar 1-phenoxyisoquinolines show that the N-oxide can be prepared by treating a solution of the parent compound in a chlorinated solvent like dichloromethane with m-CPBA. researchgate.net The formation of the N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which modifies the reactivity of the entire ring system, particularly influencing the positions of electrophilic and nucleophilic attack.

Table 2: General Conditions for N-Oxidation of 1-Phenoxyisoquinoline Analogs

| Reactant | Reagent | Solvent | Conditions | Product Type |

|---|

Based on established procedures for the N-oxidation of 1-phenoxyisoquinoline derivatives researchgate.net.

Aromaticity and Aromatic Reactivity of the Isoquinoline Nucleus

The isoquinoline ring system is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. This fusion results in a complex pattern of aromatic reactivity, where the two rings exhibit distinct chemical behaviors. The pyridine ring is generally electron-deficient due to the electron-withdrawing effect of the nitrogen atom, while the benzene ring is comparatively electron-rich. gcwgandhinagar.com

Electrophilic Aromatic Substitution Pattern Analysis

Electrophilic aromatic substitution (SEAr) on the isoquinoline nucleus preferentially occurs on the electron-rich benzenoid ring rather than the deactivated pyridinoid ring. gcwgandhinagar.comshahucollegelatur.org.in In unsubstituted isoquinoline, electrophilic attack typically takes place at the C5 and C8 positions. gcwgandhinagar.com

In this compound, the substitution pattern is guided by the directing effects of the existing substituents:

Bromo Group (at C6): The bromine atom is a deactivating group but acts as an ortho, para-director. It will therefore direct incoming electrophiles to the C5 (ortho) and C7 (para) positions.

Phenoxy Group (at C1) and Ring Nitrogen (at N2): The powerful electron-withdrawing effect of the protonated or Lewis acid-complexed nitrogen atom strongly deactivates the pyridine ring (positions C1, C3, C4) towards electrophiles. The phenoxy group at C1 has a less pronounced effect on the benzenoid ring.

Considering these factors, electrophilic attack is most likely to occur at the C5 position, which is a favored position in the parent isoquinoline system and is also ortho to the directing bromo group. The C7 position is another potential site due to para-direction from the bromine.

Table 3: Analysis of Directing Effects for Electrophilic Substitution

| Position | Inherent Reactivity | Effect of C6-Bromo Group | Combined Effect | Predicted Outcome |

|---|---|---|---|---|

| C5 | Favored | Activating (ortho) | Strongly Favored | Major Product |

| C7 | Less Favored | Activating (para) | Possible | Minor Product |

| C8 | Favored | Sterically Hindered | Possible | Minor Product |

Nucleophilic Addition to the Isoquinoline Ring System

Due to the electron-deficient nature of the pyridine portion of the isoquinoline nucleus, it is susceptible to nucleophilic attack. Nucleophilic reactions typically occur on the heterocyclic ring, preferentially at the C1 position. gcwgandhinagar.com

In this compound, the C1 position is already substituted with a phenoxy group. While nucleophilic aromatic substitution (SNAr) to displace the phenoxy group could be possible with very strong nucleophiles, a more common pathway for related systems involves nucleophilic addition to the C1=N2 imine functionality, especially after activation of the ring.

Activation is readily achieved through the quaternization of the nitrogen atom (as described in section 2.3.1). The resulting isoquinolinium salt is highly electron-deficient and much more susceptible to nucleophilic attack. nih.gov For instance, reduction with a hydride donor like sodium borohydride (B1222165) would lead to the addition of a hydride ion to the C1 position, resulting in a 1,2-dihydroisoquinoline derivative. This type of reductive dearomatization is a fundamental transformation for isoquinolinium salts. nih.gov

Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-Bromo-1-phenoxyisoquinoline, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy is the most commonly used NMR technique, providing information about the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, the chemical shifts (δ) of the protons are influenced by the electron-withdrawing effects of the bromine atom and the phenoxy group, as well as the aromatic nature of the isoquinoline (B145761) and phenyl rings.

Detailed analysis of the ¹H NMR spectrum would reveal distinct signals for each proton on the isoquinoline and phenoxy moieties. The protons on the isoquinoline core, particularly those in proximity to the bromine and phenoxy substituents, would exhibit characteristic downfield shifts. The coupling patterns (e.g., doublets, triplets, multiplets) and the magnitude of the coupling constants (J) would provide crucial information about the connectivity of the protons, allowing for the assignment of each signal to a specific proton in the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.30 | d | 5.5 - 6.0 |

| H-4 | 7.90 - 8.00 | d | 5.5 - 6.0 |

| H-5 | 7.70 - 7.80 | d | 8.5 - 9.0 |

| H-7 | 7.80 - 7.90 | dd | 8.5 - 9.0, 1.5 - 2.0 |

| H-8 | 8.10 - 8.20 | d | 1.5 - 2.0 |

| H-2' | 7.10 - 7.20 | m | - |

| H-3' | 7.30 - 7.40 | m | - |

| H-4' | 7.25 - 7.35 | m | - |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected for the compound. Actual experimental data is required for definitive assignments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms.

The carbon atoms attached to the electronegative bromine and oxygen atoms (C-6 and C-1) would be expected to resonate at significantly downfield chemical shifts. The quaternary carbons and the carbons of the aromatic rings would also have characteristic chemical shift ranges, aiding in the complete assignment of the carbon skeleton.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 160 - 165 |

| C-3 | 110 - 115 |

| C-4 | 140 - 145 |

| C-4a | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 120 - 125 |

| C-7 | 130 - 135 |

| C-8 | 122 - 127 |

| C-8a | 145 - 150 |

| C-1' | 155 - 160 |

| C-2' | 120 - 125 |

| C-3' | 129 - 133 |

| C-4' | 125 - 130 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected for the compound. Actual experimental data is required for definitive assignments.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons by showing cross-peaks between their signals. This would be instrumental in tracing the proton-proton spin systems within the isoquinoline and phenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify which protons are directly attached to which carbon atoms by correlating the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations would help to confirm the stereochemistry and conformation of the phenoxy group relative to the isoquinoline core.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula.

For this compound (C₁₅H₁₀BrNO), the calculated exact mass would be determined. The experimental HRMS measurement would be expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the compound.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀BrNO |

| Calculated Exact Mass | 300.0000 (for ⁷⁹Br) / 302.0000 (for ⁸¹Br) |

| Observed Exact Mass | [Experimental Value] |

| Mass Error (ppm) | [Calculated Value] |

Note: The "Observed Exact Mass" and "Mass Error" are placeholders for experimental data.

Fragmentation Pathway Analysis

In mass spectrometry, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the parent molecule.

The fragmentation of this compound under electron ionization (EI) or other ionization methods would be expected to proceed through characteristic pathways. Key fragmentation events would likely include the loss of the bromine atom, the phenoxy group, or smaller neutral molecules like CO or HCN. The analysis of the masses and relative abundances of the fragment ions would provide valuable structural information and help to confirm the connectivity of the different parts of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting IR spectrum provides a unique "fingerprint" of the molecule. For this compound, the vibrational modes can be assigned to specific bonds and functional groups within its structure, including the isoquinoline core, the phenoxy group, and the carbon-bromine bond.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the isoquinoline and phenoxy rings are anticipated to appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds within the aromatic rings would likely be observed in the 1600-1450 cm⁻¹ range.

C-O-C (Ether) Stretching: The presence of the phenoxy group introduces an ether linkage. The asymmetric and symmetric stretching vibrations of the C-O-C bond are typically strong and appear in the 1260-1000 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond within the isoquinoline ring is expected to be in the 1350-1250 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond vibration is expected to be found in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern and are expected in the 900-675 cm⁻¹ range.

A hypothetical table of the major IR absorption bands for this compound is presented below, based on established correlation tables and data from analogous compounds researchgate.netvscht.cz.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-N Stretch | 1350-1250 | Medium |

| Asymmetric C-O-C Stretch | 1260-1200 | Strong |

| Symmetric C-O-C Stretch | 1100-1000 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong |

| C-Br Stretch | 600-500 | Medium to Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, were a suitable single crystal to be grown, the analysis would yield precise crystallographic data. This would include the unit cell dimensions (a, b, c), the angles between the cell axes (α, β, γ), the space group, and the calculated density. The resulting structural model would confirm the connectivity of the atoms and reveal the planarity of the isoquinoline ring system and the orientation of the phenoxy group relative to the isoquinoline core.

For illustrative purposes, a table of hypothetical crystallographic parameters, similar to what would be obtained from such an analysis, is provided below. These values are representative of typical small organic molecules.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1285 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.55 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly versatile and sensitive technique for determining the purity of a compound and for its preparative isolation. For a compound like this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For related bromo-isoquinoline derivatives, purity levels exceeding 97% have been reported using HPLC ruifuchem.com.

A representative set of HPLC conditions for the analysis of this compound is outlined in the table below.

| HPLC Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC):

Gas chromatography is another powerful technique for assessing the purity of volatile and thermally stable compounds. Given the likely boiling point of this compound, GC could be a suitable analytical method. The sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the components between the gas and stationary phases. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

The choice between HPLC and GC would depend on the volatility and thermal stability of this compound. HPLC is generally more versatile for a wider range of organic molecules.

Computational and Theoretical Investigations of 6 Bromo 1 Phenoxyisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 6-bromo-1-phenoxyisoquinoline at the electronic level. These methods, such as Density Functional Theory (DFT), provide insights that are often complementary to experimental data.

Electronic Structure Analysis

An analysis of the electronic structure of this compound would reveal key information about its reactivity and stability.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical behavior. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. For related aromatic compounds, the HOMO is often distributed over the electron-rich regions of the molecule, while the LUMO is typically spread across the electron-deficient areas. nih.gov

Charge Distribution: The distribution of electron density within the this compound molecule can be visualized using molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic sites, which is essential for understanding intermolecular interactions.

A hypothetical representation of FMO analysis for a related compound is shown in the table below.

| Parameter | Value (arbitrary units) | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

Reaction Mechanism Studies

Theoretical studies can elucidate the pathways of chemical reactions involving this compound.

Transition State Geometries: By calculating the geometries of transition states, chemists can understand the structural changes that occur during a reaction. This information is vital for predicting the stereochemical outcome of a reaction.

Energy Barriers: The activation energy, or energy barrier, for a synthetic transformation determines the reaction rate. researchgate.net Quantum chemical calculations can provide accurate estimates of these barriers, aiding in the optimization of reaction conditions.

Conformational Analysis and Stability

The three-dimensional structure of this compound is not rigid. The phenoxy group can rotate relative to the isoquinoline (B145761) core. Conformational analysis helps identify the most stable arrangements (conformers) of the molecule and the energy differences between them. This is crucial as the biological activity of a molecule can be highly dependent on its conformation.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. For this compound, an MD simulation would reveal the flexibility of the molecule in different environments, such as in a solvent or interacting with a biological target. This technique allows for the exploration of the conformational landscape and can identify preferred orientations and interactions that might not be apparent from static quantum chemical calculations. nih.gov

In Silico Modeling for Molecular Interactions

In silico modeling encompasses a range of computational techniques used to predict how a molecule might interact with biological systems.

Ligand-Protein Docking Studies for Biological Target Engagement Hypothesis

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein target. For this compound, docking studies could be used to generate hypotheses about its potential biological targets. By screening this molecule against a library of protein structures, researchers can identify potential binding partners and predict the binding affinity. These predictions can then guide further experimental investigations into the molecule's biological activity. researchgate.net

The following table outlines the typical output from a molecular docking study for a hypothetical interaction.

| Parameter | Value | Description |

| Binding Energy | -8.5 kcal/mol | Predicted affinity of the ligand for the protein. |

| Interacting Residues | Tyr23, Lys45, Val89 | Key amino acids in the protein's binding pocket. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and protein. |

| Hydrophobic Interactions | Present | Non-polar interactions contributing to binding. |

Pharmacophore Modeling Based on Structural Analogues

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govfiveable.me In the context of this compound, where specific pharmacophore models may not be extensively published, analysis is based on structural analogues and the broader class of isoquinoline-based compounds. These models are crucial for virtual screening and the rational design of new, more potent derivatives. fiveable.memdpi.com

The development of a pharmacophore model for analogues of this compound involves identifying common chemical features among active molecules. researchgate.net These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). nih.gov For isoquinoline derivatives, the nitrogen atom in the isoquinoline ring is a key hydrogen bond acceptor. The phenoxy group can contribute to hydrophobic interactions and may also contain hydrogen bond acceptors depending on substitution. The aromatic rings of both the isoquinoline and phenoxy moieties are critical for π-π stacking and hydrophobic interactions within a target's binding site.

Based on the analysis of related structures, such as those targeting enzymes like acetylcholinesterase or various kinases, a hypothetical pharmacophore model for biologically active this compound analogues can be proposed. nih.gov For instance, the phenoxyisoquinoline scaffold is a core element in compounds like Roxadustat, which are designed to inhibit specific enzymes. mdpi.com The pharmacophore for such compounds includes key interactions facilitated by the core scaffold. mdpi.com

A generalized pharmacophore model for this class of compounds would likely include the features detailed in the table below.

| Pharmacophore Feature | Corresponding Structural Moiety in this compound | Potential Biological Interaction |

| Aromatic Ring (AR) | Isoquinoline Core | π-π stacking, hydrophobic interactions |

| Aromatic Ring (AR) | Phenoxy Group | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atom of the Isoquinoline | Formation of hydrogen bonds with receptor amino acid residues |

| Hydrogen Bond Acceptor (HBA) | Oxygen atom of the Phenoxy ether linkage | Formation of hydrogen bonds with receptor amino acid residues |

| Hydrophobic Feature (H) | Bromo substituent | Hydrophobic and halogen bond interactions |

This model serves as a hypothesis for virtual screening campaigns to identify new molecules with similar biological activities from large chemical databases. mdpi.comnih.gov By filtering compounds based on their ability to match these pharmacophoric features, researchers can prioritize candidates for further experimental testing. fiveable.me

Quantitative Structure-Activity Relationship (QSAR) Studies of Related Isoquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr For isoquinoline derivatives, QSAR models are instrumental in predicting the biological activity of newly designed compounds and understanding the structural features that govern their potency. japsonline.com These studies rely on calculating molecular descriptors that numerically represent the physicochemical properties of the molecules. nih.govfrontiersin.org

The primary goal of a QSAR study is to develop a predictive model that can guide the synthesis of new derivatives with enhanced activity. frontiersin.orgresearchgate.net This involves selecting relevant molecular descriptors and using statistical methods to correlate them with biological data, such as IC₅₀ values. frontiersin.org

Molecular Descriptors in Isoquinoline QSAR Studies

A variety of molecular descriptors are employed in QSAR studies of isoquinoline and related heterocyclic systems. nih.govdergipark.org.tr These can be broadly categorized as follows:

1D and 2D Descriptors: These are calculated from the 2D representation of the molecule and include properties like molecular weight, atom counts, bond counts, and topological indices which describe molecular branching and shape. nih.gov

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include information about the molecule's volume, surface area, and spatial arrangement of atoms. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that utilize steric and electrostatic field descriptors to explain activity. mdpi.com

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as HOMO-LUMO energies, dipole moment, and atomic charges. dergipark.org.tr

MoRSE Descriptors: Molecule Representation of Structures based on Electron diffraction (MoRSE) descriptors are 3D descriptors that encode information about the 3D atomic coordinates of the molecule. japsonline.com

The table below summarizes common molecular descriptors used in QSAR models for isoquinoline and quinoline (B57606) derivatives.

| Descriptor Type | Examples | Relevance to Activity Prediction |

| Topological | Wiener index, Balaban index | Describes molecular size, shape, and degree of branching. |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges | Relates to the molecule's reactivity and ability to participate in electrostatic interactions. dergipark.org.tr |

| Steric/3D | Molecular volume, Surface area, CoMFA/CoMSIA fields | Describes the spatial arrangement and bulk of the molecule, which is critical for receptor binding. mdpi.com |

| Physicochemical | LogP (octanol-water partition coefficient), Molar refractivity | Relates to the molecule's hydrophobicity and transport properties. dergipark.org.tr |

| MoRSE | 3D-MoRSE descriptors | Provide a 3D representation of the molecular structure based on atomic coordinates. japsonline.com |

Activity Prediction Models

Once descriptors are calculated, various statistical and machine learning methods are used to build the QSAR model. The choice of method depends on the complexity of the data and the desired interpretability of the model.

Linear Models: Methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to create a linear equation relating the descriptors to the biological activity. researchgate.net These models are generally easy to interpret.

Non-Linear Models: When the relationship is non-linear, machine learning algorithms such as k-Nearest Neighbors (k-NN), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) are employed. nih.govresearchgate.netnih.gov These can often achieve higher predictive accuracy. frontiersin.org

For example, a QSAR study on isoquinoline derivatives with inhibitory activity against the AKR1C3 enzyme utilized 3D-MoRSE descriptors and identified a model through various trials to establish a structure-bioactivity relationship. japsonline.com Similarly, 3D-QSAR studies on pyrimido-isoquinolin-quinones against MRSA have shown that steric, electronic, and hydrogen-bond acceptor properties are key contributors to antibacterial activity. mdpi.com The predictive power of these models is rigorously validated using internal (cross-validation) and external test sets to ensure their robustness and reliability for predicting the activity of new compounds. nih.govmdpi.com

Role As a Chemical Scaffold and Building Block in Advanced Research

Applications in Probe Development for Biological Systems

The development of chemical probes is crucial for elucidating the function of proteins and understanding complex biological processes. "6-Bromo-1-phenoxyisoquinoline" serves as a valuable core structure for the design and synthesis of such probes.

The bromo- and phenoxy- substituents on the isoquinoline (B145761) scaffold are amenable to various chemical transformations, allowing for the introduction of reporter tags such as radioisotopes or fluorescent moieties. These labeled analogues are instrumental in target identification and validation studies.

The bromine atom at the 6-position can be readily displaced or transformed through various cross-coupling reactions. This allows for the introduction of functionalities suitable for labeling. For instance, a common strategy involves the use of organotin precursors for radiobromination to introduce isotopes like 76Br, a positron emitter suitable for Positron Emission Tomography (PET) imaging. nih.govnih.gov Alternatively, the bromo group can serve as a handle for the attachment of fluorescent dyes through palladium-catalyzed cross-coupling reactions.

The phenoxy group at the 1-position can also be modified. For example, derivatives of the phenyl ring can be synthesized to incorporate photoaffinity labels or clickable handles for subsequent bio-orthogonal conjugation to reporter molecules.

Below is a table illustrating potential labeled analogues of "this compound" and their applications in target identification.

| Labeled Analogue | Labeling Strategy | Potential Application |

| [76Br]-6-Bromo-1-phenoxyisoquinoline | Electrophilic radiobromination | In vivo target engagement studies using PET |

| 6-(Fluorescein)-1-phenoxyisoquinoline | Suzuki or Stille coupling with a fluorescein derivative | Cellular imaging and target localization |

| 1-(4-Azidophenoxy)-6-bromo-isoquinoline | Synthesis from 4-azidophenol | Photoaffinity labeling for covalent target capture |

| 6-Ethynyl-1-phenoxyisoquinoline | Sonogashira coupling | Click chemistry for target pulldown and proteomics |

These labeling strategies enable researchers to track the distribution of the molecule in biological systems, identify its binding partners, and quantify target engagement, which are critical steps in the early stages of drug discovery.

Chemical genetics utilizes small molecules to perturb protein function in a manner analogous to genetic mutations, offering temporal and reversible control. researchgate.netnih.gov The "this compound" scaffold can be systematically modified to generate a library of analogues. This library can then be screened to identify compounds that induce specific phenotypes in cells or organisms.

The isoquinoline core is a privileged scaffold in medicinal chemistry, with derivatives known to interact with a wide range of biological targets, including enzymes and receptors. semanticscholar.orgnih.gov By exploring the chemical space around the "this compound" core, researchers can develop tool compounds to probe the function of specific proteins in their native biological context. For instance, variations in the substitution pattern on the phenoxy ring can lead to analogues with altered target selectivity, helping to dissect the roles of different members of a protein family.

Fluorescently labeled derivatives of "this compound" can be used in high-content screening and fluorescence microscopy to visualize the subcellular localization of the compound and its targets, providing insights into its mechanism of action. nsf.govraineslab.com

Precursor for Advanced Heterocyclic Systems

The reactivity of the bromo and phenoxy groups, combined with the inherent reactivity of the isoquinoline ring system, makes "this compound" a valuable precursor for the synthesis of more complex, advanced heterocyclic structures.

The bromine atom at the 6-position is a key functional group for participating in fusion reactions to build polycyclic aromatic compounds. Palladium-catalyzed annulation reactions, for example, can be employed to construct additional rings onto the isoquinoline core. acs.orgresearchgate.netnih.gov By reacting "this compound" with alkynes or other suitable coupling partners, researchers can synthesize novel, extended aromatic systems with unique photophysical and electronic properties, which may find applications in materials science or as DNA intercalators. nih.gov

The following table provides examples of potential polycyclic structures that could be synthesized from "this compound".

| Reaction Type | Reactant | Resulting Polycyclic System |

| Palladium-catalyzed annulation | Diphenylacetylene | A phenanthro[g]isoquinoline derivative |

| Suzuki coupling followed by intramolecular cyclization | 2-Formylphenylboronic acid | A dibenzo[c,h]phenanthridine derivative |

| Buchwald-Hartwig amination followed by cyclization | 2-Aminobiphenyl | An isoquinolino[6,5-c]carbazole derivative |

The isoquinoline scaffold can also be elaborated into more complex three-dimensional structures, such as bridged and spirocyclic systems. While direct examples starting from "this compound" are not prevalent, general synthetic strategies for isoquinolines can be adapted. rsc.org

For instance, intramolecular cyclization reactions involving substituents introduced at the nitrogen atom and another position on the isoquinoline ring can lead to the formation of bridged systems. nih.gov

Spirocyclic compounds, which contain two rings connected through a single shared atom, can be synthesized from isoquinoline precursors. rsc.orgresearchgate.net For example, a multi-component reaction involving a derivative of "this compound" could potentially lead to the formation of spiro[isoquinoline-4,2'-oxirane] or other spirocyclic structures. These complex scaffolds are of interest in drug discovery as they introduce conformational rigidity and novel three-dimensional shapes that can lead to improved target affinity and selectivity.

Exploration of Molecular Mechanisms of Action in Biological Systems

While the specific biological activity of "this compound" is not extensively documented, the isoquinoline scaffold is present in a vast number of biologically active compounds. nih.govacs.orgacs.org Therefore, it is plausible that this compound and its derivatives could exhibit interesting pharmacological properties. The exploration of its molecular mechanism of action would involve identifying its cellular targets and understanding how it modulates their function.

Based on the activities of related isoquinoline derivatives, potential biological targets for "this compound" could include:

Kinases: Many isoquinoline derivatives are known to be kinase inhibitors.

G-protein coupled receptors (GPCRs): The isoquinoline scaffold is found in ligands for various GPCRs.

Ion channels: Certain isoquinoline alkaloids have been shown to modulate the activity of ion channels. irispublishers.com

Enzymes involved in metabolic pathways: The isoquinoline core is present in various enzyme inhibitors. researchgate.net

The initial steps in elucidating the mechanism of action would involve screening "this compound" and its analogues in a panel of biological assays. Active compounds would then be subjected to more detailed studies, such as target deconvolution using affinity chromatography with immobilized probes or chemoproteomics approaches.

The following table summarizes the biological activities of some substituted isoquinoline derivatives, suggesting potential avenues for the investigation of "this compound".

| Isoquinoline Derivative Class | Example Biological Activity | Potential Mechanism of Action |

| Tetrahydroisoquinolines | Antitumor, antibacterial, anti-inflammatory nuph.edu.ua | Inhibition of various enzymes and receptors |

| Benzylisoquinolines | Vasodilator (e.g., Papaverine) wikipedia.org | Phosphodiesterase inhibition |

| Aporphine alkaloids | Antimicrobial, antioxidant nih.govresearchgate.net | DNA intercalation, enzyme inhibition |

| Pyrrolo[2,1-a]isoquinolines | Cytotoxic, topoisomerase inhibitors rsc.org | Inhibition of DNA replication and repair |

By leveraging the knowledge from these related compounds, a systematic investigation into the molecular mechanisms of action of "this compound" can be undertaken, potentially uncovering novel biological activities and therapeutic applications.

Investigations into Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Modulation by Related Analogues

The modulation of Hypoxia-Inducible Factor (HIF) signaling pathways is a significant area of therapeutic research. HIF prolyl hydroxylases (PHDs) are key enzymes that regulate the stability of HIF-α subunits. nih.gov Under normal oxygen conditions, PHDs hydroxylate HIF-α, leading to its degradation. Inhibiting PHDs stabilizes HIF-α, which can then promote the expression of genes involved in processes like erythropoiesis and angiogenesis, offering potential treatments for anemia and ischemic diseases. nih.govscispace.com

Isoquinoline-based compounds have emerged as potent inhibitors of HIF-PHDs. For instance, structure-based drug design has led to the development of 4-hydroxyisoquinoline inhibitors that resulted in an azabenzimidazole scaffold with high potency. nih.gov Further research into oxyquinoline inhibitors of HIF-PHD has identified novel compounds that are an order of magnitude more active than existing drugs like roxadustat and vadadustat in reporter assays. mdpi.com A fluorescent PHD inhibitor based on a benzo[g]isoquinoline structure, (1-chloro-4-hydroxybenzo[g]isoquinoline-3-carbonyl)glycine, has been synthesized to facilitate fluorescence-based detection and cellular imaging of processes related to oxygen sensing. researchgate.netnih.govox.ac.uk

Table 1: Examples of Isoquinoline-based HIF-PHD Inhibitors and their Activity

| Compound Class | Specific Analogue Example | Reported Activity | Reference |

|---|---|---|---|

| Azabenzimidazole Scaffold | Compound 9 (Amgen) | IC₅₀ value of 3 nM against PHD2 | nih.gov |

| Benzo[g]isoquinoline | (1-chloro-4-hydroxybenzo[g]isoquinoline-3-carbonyl)glycine | Fluorescent inhibitor for cellular imaging | researchgate.netnih.govox.ac.uk |

| Oxyquinoline Series | #4896-3249 and #5704-0720 | Highly potent in activating HIF1 and HIF2-linked pathways at 2 µM | mdpi.com |

Enzyme Inhibition Studies (e.g., Caspase 3 inhibitors based on isoquinoline derivatives)

The isoquinoline scaffold is also prominent in the design of various enzyme inhibitors. A notable example is the development of inhibitors for caspase-3, a critical enzyme in the apoptotic pathway. mdpi.com Dysregulation of apoptosis is implicated in numerous diseases, making caspase-3 an important therapeutic target. nih.govresearchgate.net

A series of isoquinoline-1,3,4-trione derivatives have been identified as novel and potent inhibitors of caspase-3. nih.govacs.org Through structural modifications of an initial hit from high-throughput screening, researchers synthesized analogues with significantly improved activity. acs.org For example, the introduction of a 6-N-acyl group led to compounds with low nanomolar potency against caspase-3 in vitro. nih.govacs.org Kinetic studies have shown that these derivatives act as selective, irreversible, and slow-binding inhibitors of caspases. nih.gov The mechanism of action involves the generation of reactive oxygen species, which leads to the inactivation of the enzyme. nih.govresearchgate.net

Table 2: Potency of Isoquinoline-1,3,4-trione Derivatives as Caspase-3 Inhibitors

| Compound | Modification | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Isoquinoline-1,3,4-trione (1) | Lead Compound | 150 | acs.org |

| Compound 6k | Structural Analogue | 40 | nih.govacs.org |

| Compound 13f | 6-N-acyl group introduction | Showed dose-dependent protection in a stroke model | nih.govacs.org |

Receptor Binding Affinity Studies and Selectivity Profiling (e.g., for specific protein targets)

To develop effective and safe therapeutic agents, it is crucial to assess the binding affinity and selectivity of new compounds for their intended protein targets. Isoquinoline derivatives have been subjected to such studies to understand their structure-activity relationships (SAR) and off-target effects. nih.gov

One such study focused on a novel series of isoquinoline derivatives as antagonists for the CRTH2 receptor, a G-protein coupled receptor involved in allergic inflammation. Researchers synthesized various analogues and evaluated their binding affinity. One of the most potent compounds, TASP0376377, demonstrated a high binding affinity with an IC₅₀ of 19 nM. nih.gov Importantly, this compound also showed excellent selectivity. When tested against the related DP1 prostanoid receptor and COX-1/COX-2 enzymes, its IC₅₀ values were greater than 1 µM and 10 µM, respectively, indicating a highly selective interaction with the CRTH2 receptor. nih.gov Such selectivity profiling is essential to minimize potential side effects by ensuring the compound primarily interacts with its intended target. chemrxiv.org

Table 3: Binding Affinity and Selectivity of Isoquinoline Derivative TASP0376377

| Target | IC₅₀ | Reference |

|---|---|---|

| CRTH2 Receptor | 19 nM | nih.gov |

| DP1 Prostanoid Receptor | >1 µM | nih.gov |

| COX-1 Enzyme | >10 µM | nih.gov |

| COX-2 Enzyme | >10 µM | nih.gov |

Material Science Applications of Isoquinoline Derivatives (e.g., organic electronics, optoelectronic materials)

Beyond their biological applications, isoquinoline derivatives are finding increasing use in material science, particularly in the development of advanced organic electronic and optoelectronic materials. amerigoscientific.com The tunable electronic and photophysical properties of the isoquinoline core make it an attractive component for creating materials with specific functions. amerigoscientific.comacs.org

Isoquinoline-based polymers and copolymers have been investigated for their potential in creating conductive materials and sensors. amerigoscientific.com Furthermore, dihydrothieno[2,3-c]isoquinoline derivatives have been synthesized and studied as luminescent materials, showing potential for applications in fluorescent sensors and light sources. acs.org In the field of organic optoelectronics, which includes devices like organic light-emitting diodes (OLEDs), the design of materials with specific charge transport and emission characteristics is crucial. acs.orgmdpi.com Diquinoline derivatives have been characterized for their ambipolar character, meaning they can transport both electrons and holes, which is a desirable property for many optoelectronic devices. acs.org The photophysical properties of these materials, such as their absorption and emission spectra, can be fine-tuned by modifying the chemical structure of the isoquinoline scaffold. amerigoscientific.comacs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.